molecular formula C8H7ClFNO2 B12965099 Methyl 6-amino-3-chloro-2-fluorobenzoate

Methyl 6-amino-3-chloro-2-fluorobenzoate

Cat. No.: B12965099
M. Wt: 203.60 g/mol
InChI Key: RYWQYBRNTVBUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-3-chloro-2-fluorobenzoate is a substituted benzoate ester featuring amino (–NH₂), chloro (–Cl), and fluoro (–F) groups at positions 6, 3, and 2, respectively, on the aromatic ring.

Properties

IUPAC Name

methyl 6-amino-3-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWQYBRNTVBUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-chloro-2-fluorobenzoate typically involves the esterification of 6-amino-3-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-chloro-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and alkylating agents under basic or acidic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions produce nitro or hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-3-chloro-2-fluorobenzoate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Candida albicans0.125 µg/mL

These findings indicate its potential as a lead compound in developing new antimicrobial agents.

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as:
Cancer Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

The mechanism involves modulation of cell cycle progression and apoptosis pathways.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against esterases and lipases. A detailed study revealed:

  • Enzyme Inhibition Profile : The compound exhibited competitive inhibition with a Ki value of approximately 0.1 µM for carboxylesterase enzymes. This suggests its potential utility in therapeutic applications targeting lipid metabolism disorders.

Biochemical Research

The unique structural features of this compound make it a valuable tool in biochemical research:

  • Receptor Interaction : The halogenated benzene ring may interact with specific receptors, influencing critical physiological signal transduction pathways.

Case Study 1: Enzyme Inhibition

A study aimed to evaluate the enzyme inhibition profile of this compound against various esterases. The results indicated a competitive inhibition mechanism, highlighting its potential in therapeutic applications for lipid metabolism disorders.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal efficacy of this compound against clinical isolates of Candida. The results showed significant inhibition of biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-chloro-2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

Methyl 3-Amino-6-Chloro-2-Fluorobenzoate (CID 84076177)
  • Molecular Formula: C₈H₇ClFNO₂
  • Substituents: Amino (position 3), chloro (6), fluoro (2).
  • Key Differences: The amino group’s position alters electronic distribution. In the target compound (amino at position 6), the para-directing effect of –NH₂ may enhance reactivity at positions 4 or 2, whereas the meta-directing effect in CID 84076177 (amino at position 3) shifts reactivity. This impacts regioselectivity in further reactions, such as electrophilic substitution or cross-coupling .
6-Amino-2-Chloro-3-Fluorobenzoic Acid (CAS 681459-97-2)
  • Substituents: Amino (6), chloro (2), fluoro (3).
  • Key Differences : As a carboxylic acid, this compound is more polar than its methyl ester counterpart. The –COOH group increases hydrogen bonding capacity and aqueous solubility, whereas the methyl ester in the target compound enhances lipophilicity, favoring organic solvent compatibility. Such differences are critical in drug design, where ester prodrugs improve bioavailability .

Functional Group Analogues

Methyl 3-Cyano-6-Chloro-2-Fluorobenzoate (CAS 1805111-00-5)
  • Molecular Formula: C₉H₅ClFNO₂
  • Substituents: Cyano (–CN, position 3), chloro (6), fluoro (2).
  • Key Differences: The electron-withdrawing –CN group (vs. –NH₂ in the target compound) reduces electron density on the aromatic ring, decreasing susceptibility to electrophilic attack. This substitution also lowers basicity and alters dipole moments, affecting solubility and intermolecular interactions. Such variations make cyano derivatives more suited for applications requiring stability under acidic conditions .
Metsulfuron Methyl Ester (CAS 74223-64-6)
  • Structure : A sulfonylurea herbicide with a methyl ester group.
  • Key Differences: While both compounds are methyl esters, metsulfuron’s triazine and sulfonylurea moieties confer herbicidal activity via acetolactate synthase inhibition. This highlights how functional group diversity dictates application scope .

Physicochemical Properties (Inferred)

Property Methyl 6-Amino-3-Chloro-2-Fluorobenzoate (Inferred) Methyl 3-Amino-6-Chloro-2-Fluorobenzoate 6-Amino-2-Chloro-3-Fluorobenzoic Acid
Molecular Weight ~203.6 g/mol 203.6 g/mol 397.78 g/mol (reported)
Polarity Moderate (ester group) Moderate High (–COOH)
Solubility Likely soluble in organic solvents Similar Poor in organic solvents
Reactivity Amino group enables nucleophilic reactions Similar Carboxylic acid participates in acid-base

Biological Activity

Methyl 6-amino-3-chloro-2-fluorobenzoate is a compound of growing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and halogen substituents. The presence of these functional groups is crucial as they influence the compound's reactivity and interactions with biological molecules.

PropertyValue
Molecular FormulaC8H8ClFNO2
Molecular Weight201.61 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity, while the chlorine and fluorine atoms can participate in halogen bonding, which may stabilize interactions with target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites, altering metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various pathogens, indicating a role in antimicrobial applications .
  • Anticancer Properties: Research is ongoing to explore its potential as a chemotherapeutic agent due to structural similarities with known anticancer compounds .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results. In vitro assays demonstrated its effectiveness against several bacterial strains and fungi.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

A study focusing on the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines. The compound was tested on various human cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15.5
HT-29 (Colon cancer)20.3

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies

  • Case Study on Antifungal Activity: A recent study synthesized several derivatives of this compound and evaluated their antifungal activity against Sclerotinia sclerotiorum. The derivatives showed improved activity compared to the parent compound, indicating that modifications can enhance biological efficacy .
  • Mechanistic Insights: Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.